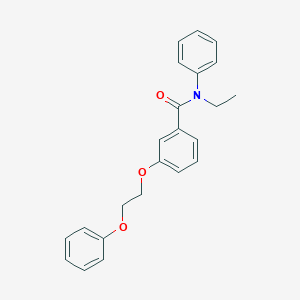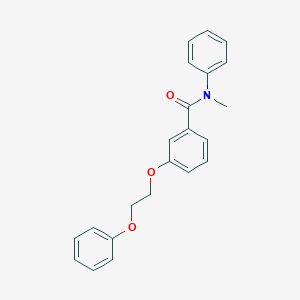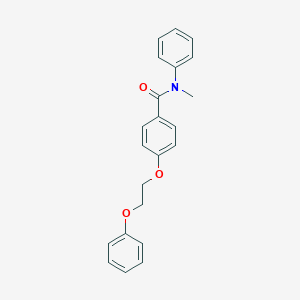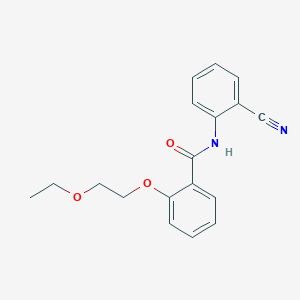![molecular formula C20H26N2O4S B269417 N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMSO-AP is a small molecule that belongs to the class of sulfonamides. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research. This compound has shown significant potential in the field of biochemistry and pharmacology, and its unique properties have made it a popular choice for researchers.
Mecanismo De Acción
DMSO-AP is known to inhibit the activity of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various cancer cells. By inhibiting the activity of CA IX, DMSO-AP has shown promising results in the treatment of cancer.
Biochemical and Physiological Effects:
DMSO-AP has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of CA IX, which is involved in the regulation of pH in cancer cells. By inhibiting the activity of CA IX, DMSO-AP has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSO-AP has several advantages for lab experiments. This compound is easy to synthesize and can be obtained in large quantities. Additionally, DMSO-AP has shown promising results in various studies, and its unique properties have made it a popular choice for researchers.
However, there are some limitations associated with the use of DMSO-AP in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of DMSO-AP. This compound has shown promising results in the treatment of cancer, and further studies are needed to explore its potential as a cancer therapy.
Additionally, DMSO-AP has been shown to have anti-inflammatory properties, and further studies are needed to explore its potential as an anti-inflammatory agent.
Conclusion:
DMSO-AP is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in the field of biochemistry and pharmacology. While there are some limitations associated with the use of DMSO-AP in lab experiments, its potential as a cancer therapy and anti-inflammatory agent makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of DMSO-AP involves the reaction of 2-methylphenol with N-(4-chlorophenyl) sulfonamide in the presence of a base to form 2-(4-chlorophenylsulfonamido)-4-methylphenol. This intermediate is then reacted with ethyl chloroformate to form N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide.
Aplicaciones Científicas De Investigación
DMSO-AP has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in the field of biochemistry and pharmacology.
Propiedades
Nombre del producto |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide |
|---|---|
Fórmula molecular |
C20H26N2O4S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C20H26N2O4S/c1-5-22(6-2)27(24,25)18-13-11-17(12-14-18)21-20(23)16(4)26-19-10-8-7-9-15(19)3/h7-14,16H,5-6H2,1-4H3,(H,21,23) |
Clave InChI |
IDKNXGKWKLAJND-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

